Resveratroloside

Descripción general

Descripción

Resveratroloside is a natural product found in Pinus sylvestris, Paeonia lactiflora, and other organisms with data available.

Mecanismo De Acción

Target of Action

Resveratroloside, a derivative of resveratrol, is known to be a competitive inhibitor of α-glucosidase . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, thus playing a crucial role in regulating blood glucose levels .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity. This inhibition slows down the breakdown of carbohydrates, thereby regulating postprandial blood glucose (PBG) levels . This interaction and the resulting changes contribute to the compound’s potential cardioprotective effect .

Biochemical Pathways

This compound, like its parent compound resveratrol, is part of the stilbenoid group of polyphenols . It is synthesized via hydroxylation, glycosylation, O-methylation, and prenylation . The compound’s action on α-glucosidase affects the carbohydrate metabolism pathway, influencing blood glucose levels .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on resveratrol, from which this compound is derived, indicate that it has low bioavailability and solubility . This compound has been reported to have good metabolic stability , suggesting that it may have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties than resveratrol.

Result of Action

The primary molecular effect of this compound is the inhibition of α-glucosidase, leading to regulated PBG levels . This action at the cellular level can contribute to cardioprotection . Furthermore, resveratrol, from which this compound is derived, has been reported to have anti-inflammatory, anti-carcinogenic, and neuroprotective effects .

Action Environment

The action of this compound, like that of resveratrol, can be influenced by various environmental factors. For instance, the production of resveratrol in plants varies according to the plant cultivar, genotype, location, environmental conditions, and growing season . Similarly, the action of this compound could potentially be influenced by factors such as the individual’s diet, gut microbiome, and overall health status.

Análisis Bioquímico

Biochemical Properties

Resveratroloside interacts with various enzymes and proteins in biochemical reactions. It is produced through a coculture system of two metabolically engineered Escherichia coli populations. The upstream module expresses two enzymes converting para-coumaric acid into resveratrol, and the downstream module expresses glucosyltransferase to convert the resveratrol into its glucosidated forms, including this compound .

Cellular Effects

Its parent compound, resveratrol, has been shown to have protective effects against some cancers and possesses a beneficial effect on the cardiovascular system . It is plausible that this compound may share some of these cellular effects.

Molecular Mechanism

It is known that this compound is a glucoside of resveratrol, meaning it has a glucose molecule attached to the resveratrol molecule . This modification could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that this compound has good metabolic stability in liver microsomes .

Dosage Effects in Animal Models

Studies on resveratrol, the parent compound of this compound, suggest that it may have beneficial effects at doses between 10–80 mg/kg/day in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of resveratrol. It is produced by the addition of a glucose molecule to the resveratrol molecule, a process that involves the enzyme glucosyltransferase .

Transport and Distribution

Studies on resveratrol suggest that it can be transported and distributed within cells and tissues .

Subcellular Localization

Studies on resveratrol suggest that it may be localized in various compartments or organelles within the cell .

Actividad Biológica

Resveratroloside, a glycosylated form of resveratrol, is gaining attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various diseases, and relevant research findings.

Overview of this compound

Resveratrol is a naturally occurring polyphenolic compound found in various plants, particularly in grapes, berries, and peanuts. This compound (also known as E-resveratroloside) is a derivative where a glucose molecule is attached to resveratrol, which may enhance its solubility and bioavailability. This modification can potentially affect its biological activity compared to resveratrol itself.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It helps in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease. Studies have shown that this compound can decrease levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase .

2. Neuroprotective Effects

Recent research indicates that this compound has neuroprotective effects, particularly in models of Parkinson's disease. In molecular docking studies, it demonstrated high binding affinity to dopamine receptor D3, suggesting its potential as a therapeutic agent for PD . Furthermore, it has been shown to mitigate neuroinflammation and protect dopaminergic neurons from apoptosis induced by neurotoxic agents .

3. Anti-Inflammatory Properties

This compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It acts through various signaling pathways, including NF-κB and MAPK pathways, thereby reducing inflammation in tissues affected by chronic diseases . This anti-inflammatory action is crucial for conditions like arthritis and cardiovascular diseases.

4. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors . In vitro studies have demonstrated its effectiveness against various cancer cell lines such as breast, colon, and prostate cancer cells .

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted on the neuroprotective effects of this compound involved testing its efficacy in a mouse model of PD. The results indicated that treatment with this compound significantly reduced dopaminergic neuron loss and improved motor function by decreasing oxidative stress markers and inflammation in the brain .

Case Study 2: Anticancer Effects on Breast Cancer Cells

In another study focusing on breast cancer cell lines, this compound was found to inhibit cell proliferation and induce apoptosis through the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2. These findings suggest that this compound could be a promising candidate for breast cancer therapy .

Research Findings

Propiedades

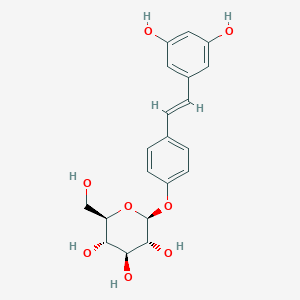

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-5-3-11(4-6-15)1-2-12-7-13(22)9-14(23)8-12/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEYJFAJITAG-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415792 | |

| Record name | Resveratroloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38963-95-0 | |

| Record name | Resveratroloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38963-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratroloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038963950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratroloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESVERATROLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DBS6RKM2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.